ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C12H9ClFNO3 and a molecular weight of 269.66 g/mol. This compound is characterized by the presence of a chloro group at the 7th position, a fluoro group at the 8th position, a hydroxyl group at the 4th position, and a carboxylate ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Halogens: Halogenation reactions are employed to introduce chlorine and fluorine atoms at the appropriate positions on the quinoline ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Hydroxylation: The hydroxyl group at the 4th position is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or an acid anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and material science.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives, which have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Quinone Derivatives: Oxidation products are used in the synthesis of dyes, pigments, and electronic materials.
Dihydroquinoline Derivatives: Reduction products have applications in the development of new pharmaceuticals and agrochemicals.
Substitution Products:
Scientific Research Applications
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications across various fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor antagonists.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pigments, and electronic materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved vary depending on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is compared with other similar quinoline derivatives, such as ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate and ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring, leading to variations in their chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate for the synthesis of various biologically active compounds and materials
Properties
IUPAC Name |
ethyl 7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWLKWICXFXQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236510 | |
Record name | Ethyl 7-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-54-6 | |
Record name | Ethyl 7-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75001-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.